molecular formula C9H8BrIO2 B1445500 Methyl 2-bromo-5-iodo-4-methylbenzoate CAS No. 474330-55-7

Methyl 2-bromo-5-iodo-4-methylbenzoate

Cat. No.: B1445500
CAS No.: 474330-55-7
M. Wt: 354.97 g/mol
InChI Key: ZALXPDMDZZAHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.96 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a methylbenzoate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-iodo-4-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of methylbenzoate derivatives. One common method involves the bromination of methyl 4-methylbenzoate followed by iodination under controlled conditions . The reaction typically requires the use of bromine and iodine reagents, along with appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted methylbenzoate derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-iodo-4-methylbenzoate primarily involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-iodo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

methyl 2-bromo-5-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXPDMDZZAHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round-bottom flask was added a mixture of methyl 2-bromo-4-methylbenzoate (2.00 g, 7.86 mmol, 1.00 equiv) in AcOH (20 mL). I2 (2.45 g, 9.65 mmol, 1.10 equiv), NaIO4 (950 mg, 4.42 mmol, 0.50 equiv), and sulfuric acid (0.1 mL, 0.15 equiv) were added and the resulting mixture was stirred at 100° C. overnight. After cooling to ambient temperature, the reaction was carefully quenched with Na2S2O3 (aq., sat.). The resulting mixture was extracted with 2×50 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated in vacuo to yield 2.50 g (81%) of the title compound as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-iodo-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-iodo-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-5-iodo-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-5-iodo-4-methylbenzoate
Reactant of Route 5
Methyl 2-bromo-5-iodo-4-methylbenzoate
Reactant of Route 6
Methyl 2-bromo-5-iodo-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.